molecular formula C14H18N2O2 B4513391 N-allyl-2-(isobutyrylamino)benzamide

N-allyl-2-(isobutyrylamino)benzamide

Cat. No.: B4513391
M. Wt: 246.30 g/mol
InChI Key: AEYMYPGAMYODNG-UHFFFAOYSA-N
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Description

N-allyl-2-(isobutyrylamino)benzamide is a benzamide derivative characterized by an allyl group (-CH₂-CH=CH₂) attached to the amide nitrogen and an isobutyrylamino (-NH-C(O)-CH(CH₃)₂) substituent at the 2-position of the benzene ring. This compound belongs to the class of N-alkylated aromatic benzamides, which are notable for their structural versatility and applications in materials science, pharmaceuticals, and polymer chemistry. The allyl group enhances conformational flexibility and may influence solubility, reactivity, and intermolecular interactions, while the isobutyryl moiety could modulate steric and electronic properties .

Properties

IUPAC Name

2-(2-methylpropanoylamino)-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-9-15-14(18)11-7-5-6-8-12(11)16-13(17)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYMYPGAMYODNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamides

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Features a benzamide core with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Key Properties : Melting point = 90°C; NMR data (Tables 1–2 in ) indicate aromatic proton shifts at δ 7.4–6.8 ppm and carbonyl resonance at ~167 ppm.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : Contains a hydroxyl group at the 2-position of the benzamide and a 3,4-dimethoxyphenethylamine side chain.
  • Synthesis : Derived from methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
N-allyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamide (Fluorescent Derivative)
  • Structure: Fluorescent monomer with a xanthene-based substituent.
  • Applications : Used in polymer conjugates (e.g., polyacrylate or fumarate copolymers) for fluorescence-based detection systems .
  • Synthesis : Involves allylation of a pre-functionalized benzamide precursor.
5-Acetamido-N-allyl-2-allyloxybenzamide
  • Structure : Dual allyl groups (N-allyl and O-allyl) with an acetamido substituent.
  • Properties : Enhanced lipophilicity due to allyloxy group; used in specialty chemical synthesis .

Physicochemical and Functional Differences

Compound Substituents Melting Point (°C) Yield (%) Key Functional Features
N-allyl-2-(isobutyrylamino)benzamide Allyl, isobutyrylamino Not reported Not reported Conformational flexibility, potential foldamer properties
Rip-B 3,4-Dimethoxyphenethylamine 90 80 High yield, methoxy-driven electronic effects
Rip-D Hydroxy, 3,4-dimethoxyphenethylamine 96 34 Hydrogen-bonding capacity, lower yield
Fluorescent derivative Xanthene-fluorophore Not reported Not reported Fluorescence (λₑₓ/λₑₘ ~500/520 nm)
  • NMR Trends :
    • Allyl Groups : In N-allyl derivatives, the allylic protons resonate at δ 5.1–5.9 ppm (vinyl CH₂) and δ 3.9–4.2 ppm (N-CH₂) .
    • Isobutyryl vs. Acetamido : Isobutyryl’s branched structure (δ 1.1–1.3 ppm for CH₃) contrasts with acetamido’s linear chain (δ 2.1 ppm for CH₃) .

Conformational and Foldameric Properties

N-alkylated benzamides, including N-allyl derivatives, lack intramolecular hydrogen bonds, leading to distinct folding behaviors compared to non-alkylated analogs. For example:

  • Methoxy or hydroxy groups (as in Rip-B and Rip-D) can stabilize planar or stacked arrangements via π-π interactions or hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-2-(isobutyrylamino)benzamide
Reactant of Route 2
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N-allyl-2-(isobutyrylamino)benzamide

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